molecular formula C8H7F3S B3335424 2-Methyl-3-trifluoromethylbenzenethiol CAS No. 1208075-42-6

2-Methyl-3-trifluoromethylbenzenethiol

Cat. No.: B3335424
CAS No.: 1208075-42-6
M. Wt: 192.20
InChI Key: DDBMOPIVOCVEAT-UHFFFAOYSA-N
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Description

2-Methyl-3-trifluoromethylbenzenethiol is an organic compound characterized by the presence of a trifluoromethyl group and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-trifluoromethylbenzenethiol typically involves the introduction of a trifluoromethyl group and a thiol group onto a benzene ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by thiolation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-trifluoromethylbenzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-trifluoromethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-trifluoromethylbenzenethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

    2-Methylbenzenethiol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-Trifluoromethylbenzenethiol: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-4-trifluoromethylbenzenethiol: Positional isomer with different chemical behavior.

Uniqueness: 2-Methyl-3-trifluoromethylbenzenethiol is unique due to the specific positioning of the trifluoromethyl and thiol groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBMOPIVOCVEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273884
Record name 2-Methyl-3-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-42-6
Record name 2-Methyl-3-(trifluoromethyl)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208075-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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